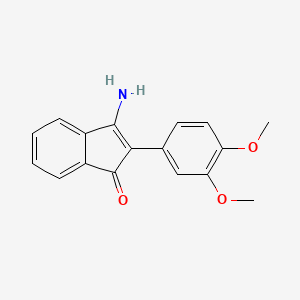
3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is an organic compound with a unique structure that includes an indene core substituted with an amino group and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate indene derivative under basic conditions. A common method includes the use of sodium hydroxide in ethanol to facilitate the condensation reaction, followed by cyclization to form the indene core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 3-amino-2-phenyl-1H-inden-1-one
- 3-amino-2-(4-methoxyphenyl)-1H-inden-1-one
- 3-amino-2-(2,4-dimethoxyphenyl)-1H-inden-1-one
Comparison: Compared to its analogs, 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is unique due to the presence of two methoxy groups on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
生物活性
3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound features an indene core with an amino group and a dimethoxy-substituted phenyl group. This unique structure contributes to its biological activity.
Key Features:
- Indene Core : Provides hydrophobic interactions with biological targets.
- Amino Group : Capable of forming hydrogen bonds with biological molecules.
- Dimethoxyphenyl Substitution : Enhances solubility and interaction with cellular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in various cancer cell lines.
Case Studies:
- Breast Cancer (MDA-MB-231 Cells) :
- Cervical Cancer (HeLa Cells) :
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive evaluation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Modulation : The compound can interact with enzymes involved in cell proliferation and apoptosis.
- Receptor Interaction : Its structure allows it to bind to specific receptors, potentially influencing signaling pathways related to cancer progression and cell survival.
Comparative Biological Activity Table
| Activity Type | Cell Line/Organism | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.0 | Enhanced caspase-3 activity |
| Anticancer | HeLa | 25–97 | Moderate cytotoxicity |
| Antimicrobial | Various Bacteria | TBD | Growth inhibition observed |
特性
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSBWQHTJMGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













